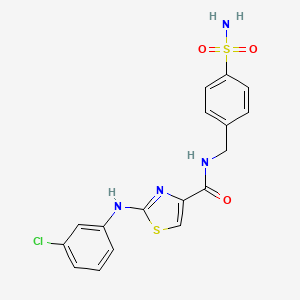

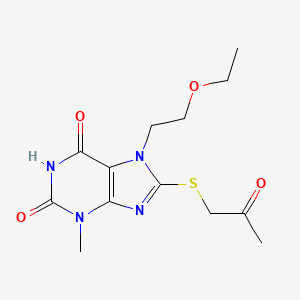

![molecular formula C7H5ClF3NO B2656853 [4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol CAS No. 1805646-69-8](/img/structure/B2656853.png)

[4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol” is a chemical compound that belongs to the class of trifluoromethylpyridines (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The demand for TFMP derivatives has been increasing steadily in the last 30 years .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . The InChI code for this compound is 1S/C7H5ClF3NO .Aplicaciones Científicas De Investigación

Synthesis of Agrochemicals or Medicinal Compounds

- The reaction involving N-substituted 4-methyl-2-pyrrolidinones or 4-diethoxyphosphoryl analogues, which carry at least two chlorine atoms between the C(3) and C(6) carbons, with alkaline methoxide in methanol results in the formation of 5-methoxylated 3-pyrrolin-2-ones. These compounds are useful as adducts for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Biocatalytic Synthesis in a Green and Economic Way

- The whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) uses recombinant Escherichia coli (E. coli) in a water-cyclohexane liquid-liquid system. This method retains over 60% of the catalytic activity even after five reuse cycles. It effectively improves substrate tolerance, reduces product inhibition, and minimizes toxicity. Moreover, a microreaction system with membrane dispersion and 3D bending-microchannel is developed, enabling efficient synthesis with reduced time and high enantiomeric excess (Chen et al., 2021).

Production of Chiral Intermediate for Anti-allergic Drug

- Carbonyl reductase-producing microorganisms isolated from soil samples are used for the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone (CPMK) to (S)-CPMA, a crucial chiral intermediate of the anti-allergic drug Betahistine. Among the isolated microorganisms, Kluyveromyces sp. exhibited the highest activity, leading to the production of (S)-CPMA with high enantiomeric excess and yield (Ni et al., 2012).

Corrosion Inhibition in Acidic Medium

- Compounds such as (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol (PTM) are investigated as corrosion inhibitors for mild steel in 1.0 M HCl. These derivatives can adsorb on the mild steel surface by sharing lone pair electrons of N atoms with iron atoms or by accepting electrons from iron surfaces. PTM, with its pyridine segment, demonstrates high inhibition efficiency due to its strong interaction with the mild steel surface in an aqueous system (Ma et al., 2017).

Influence on Thermodynamics and Kinetics of Zinc Binding

- Tris-pyridyl methanol ligands were synthesized to study their Zn(2+) binding properties. It was found that both steric and electronic properties of pyridine substituents, as well as the nature of the group on the tertiary alcohol oxygen, control the thermodynamics and kinetics of complex formation (Gong & Gibb, 2004).

Propiedades

IUPAC Name |

[4-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-1-4(3-13)12-2-5(6)7(9,10)11/h1-2,13H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEXSJLFRWXIPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1Cl)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

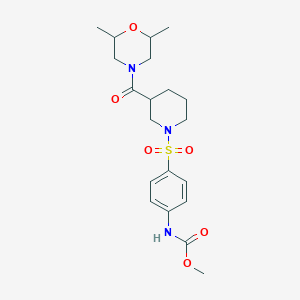

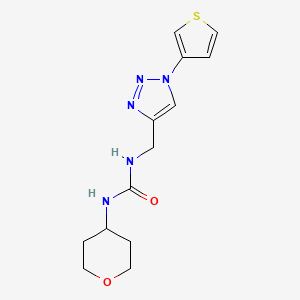

![6,7-dimethyl-9-(3-methylbenzyl)-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2656772.png)

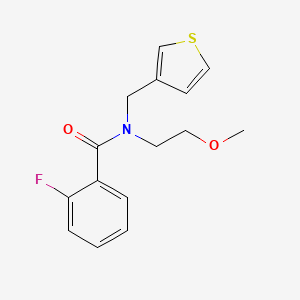

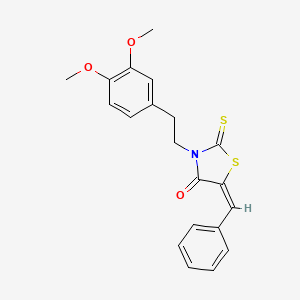

![4-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2656775.png)

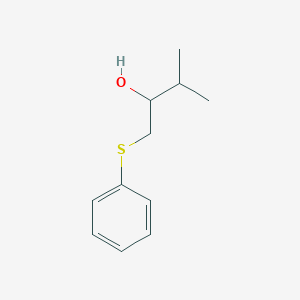

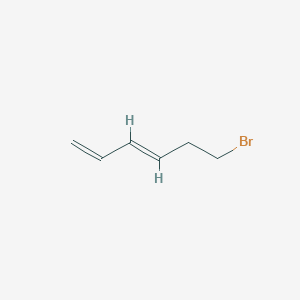

![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2656776.png)

![2-({[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-N-(1-cyanocyclopentyl)propanamide](/img/structure/B2656777.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2656780.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(dimethylamino)phenethyl)oxalamide](/img/structure/B2656787.png)